molecular formula C10H12O B3340294 6-methyl-3,4-dihydro-2H-1-benzopyran CAS No. 3722-74-5

6-methyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B3340294
CAS No.: 3722-74-5
M. Wt: 148.2 g/mol
InChI Key: IBUHLIDJSRXQFP-UHFFFAOYSA-N
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Description

6-methyl-3,4-dihydro-2H-1-benzopyran, also known as 6-methylhydrocoumarin, is an organic compound with the molecular formula C10H12O. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is known for its pleasant fragrance and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methyl-3,4-dihydro-2H-1-benzopyran can be synthesized through several methods. One common method involves the cyclization of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes are employed to facilitate the cyclization reaction. The reaction is carried out in large-scale reactors, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the fragrance industry due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant fragrance and potential biological activities make it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUHLIDJSRXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-74-5
Record name 6-methyl-3,4-dihydro-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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